molecular formula C9H18N2O3 B3069451 tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate CAS No. 73470-46-9

tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate

Cat. No. B3069451
CAS RN: 73470-46-9
M. Wt: 202.25 g/mol
InChI Key: COAZGNJFDSQYTL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate consists of a tert-butyl group attached to a carbamate moiety. The presence of the amino and oxo groups contributes to its reactivity and potential biological activity. For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

Peptide Synthesis

tert-Butyl carbamate (Boc) protecting groups are commonly used in peptide synthesis. Boc-protected amino acids allow for stepwise assembly of peptides by solid-phase peptide synthesis (SPPS). The Boc group is stable under mild conditions and can be selectively removed using acid treatment, facilitating efficient peptide elongation .

Medicinal Chemistry

The Boc group is employed in medicinal chemistry to protect amino groups during drug development. Researchers use it to modify and optimize lead compounds, ensuring better pharmacokinetics, bioavailability, and target specificity. tert-Butyl carbamate derivatives play a crucial role in designing novel drugs .

Organic Synthesis

tert-Butyl carbamate serves as a versatile building block in organic synthesis. It participates in various reactions, including amidation, esterification, and cyclization. Researchers utilize it to construct complex molecules, such as heterocycles and natural product analogs .

Polymer Chemistry

Boc-protected monomers find applications in polymer chemistry. By incorporating tert-butyl carbamate groups into polymer chains, scientists can control solubility, hydrophobicity, and reactivity. These modified polymers have applications in drug delivery, coatings, and materials science .

Bioconjugation

Researchers use tert-butyl carbamate derivatives for bioconjugation purposes. By functionalizing proteins, peptides, or other biomolecules with Boc groups, they can introduce specific tags or linkers. These modified biomolecules are valuable tools in diagnostics, imaging, and targeted drug delivery .

Prodrug Design

tert-Butyl carbamate moieties are employed in prodrug design. By attaching Boc groups to active drug molecules, researchers can enhance stability, solubility, and controlled release. Upon administration, enzymatic or chemical cleavage removes the Boc group, activating the prodrug .

Agrochemicals

In agrochemical research, tert-butyl carbamate derivatives are explored for their pesticidal and herbicidal properties. These compounds may exhibit selective activity against pests or weeds, making them potential candidates for crop protection .

Materials Science

tert-Butyl carbamate-containing polymers and copolymers contribute to materials science. They can be tailored for specific mechanical, thermal, or optical properties. Applications include coatings, adhesives, and specialty materials .

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

tert-butyl N-(1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(13)11-9(4,5)6(10)12/h1-5H3,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAZGNJFDSQYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (CAN: 30992-29-1, 20 g, 98 mmol), di-tert-butyl dicarbonate (CAN 24424-99-5, 27.67 g, 147 mmol) and pyridine (4.6 mL) in acetonitrile (500 mL) was stirred at room temperature for 20 min. Ammonia (10 mL) was added dropwise for 20 min. The resulting reaction mixture was stirred for 4 h. After removal of most of the solvent under reduced pressure, the solid was filtered off and washed with acetonitrile. The solid was brought to dryness under reduced pressure to give the title compound (17.5 g, 88%) as white solid; MS (EI): m/e 225.1 [M+Na]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.67 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
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tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
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tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate
Reactant of Route 6
tert-Butyl (1-amino-2-methyl-1-oxopropan-2-yl)carbamate

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